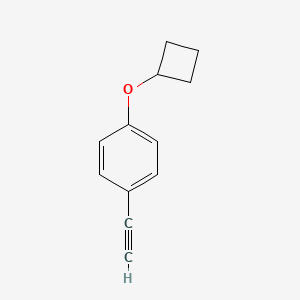![molecular formula C24H32N6O3 B3003826 6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893959-72-3](/img/structure/B3003826.png)
6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a chemical compound belonging to the class of quinazolinamines . These compounds are heterocyclic aromatic molecules containing a quinazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The molecular structure of 6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione consists of a complex arrangement of atoms, including carbon, hydrogen, nitrogen, and oxygen. The precise three-dimensional arrangement of these atoms determines its properties and interactions with other molecules. Computational studies and molecular dynamics simulations have been employed to evaluate its binding interactions and stability .
Applications De Recherche Scientifique
Synthesis and Transformation
- A study by Vas’kevich et al. (2013) demonstrates the synthesis of various imidazole derivatives, including those with morpholine groups. These compounds were produced through intramolecular electrophilic cyclization processes and have potential applications in developing novel chemical entities (Vas’kevich et al., 2013).
Antimicrobial Activities
- Research by El‐Barbary et al. (2014) focused on the synthesis of 4-Arylidene-imidazole derivatives, which demonstrated antimicrobial activities against various bacteria and the fungus Candida albicans. These findings suggest potential applications in the development of new antimicrobial agents (El‐Barbary et al., 2014).
Cytotoxicity for Anticancer Applications
- Suh et al. (2000) explored the cytotoxicity of 2-Methyl-1-substituted-imidazoquinoline-4,9-diones, revealing that certain derivatives exhibit high cytotoxicity on human colon tumor cells, suggesting their potential use in anticancer drug development (Suh et al., 2000).
Electronic Spectra for Electroluminescent Layers
- Dobrikov et al. (2011) synthesized new low-molecular weight compounds with potential application in organic light-emitting devices, highlighting the versatility of these compounds in electronic applications (Dobrikov et al., 2011).
QSAR Analysis for Antioxidants
- Drapak et al. (2019) conducted a QSAR-analysis of derivatives of a similar compound, indicating the utility of these compounds in antioxidant applications. The study provides a theoretical basis for the design of new potential antioxidants (Drapak et al., 2019).
Antiproliferative Activity Against Cancer Cell Lines
- Liu et al. (2018) designed and synthesized novel compounds including morpholinoethyl and imidazole segments, which showed significant antiproliferative activity against various human cancer cell lines, suggesting their potential in cancer therapy (Liu et al., 2018).
Propriétés
IUPAC Name |
6-(4-butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-3-4-5-18-6-8-19(9-7-18)28-12-13-29-20-21(25-23(28)29)26(2)24(32)30(22(20)31)11-10-27-14-16-33-17-15-27/h6-9H,3-5,10-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIJQPQFCJGQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Dioxa-9-azabicyclo[3.3.1]nonane](/img/structure/B3003743.png)
![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3003748.png)
![N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B3003750.png)

![Methyl (E)-4-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B3003753.png)
![N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3003754.png)


![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3003757.png)

![2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B3003764.png)
![2-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3003765.png)
